Coenzyme Q4

Catalog No.
S627932
CAS No.
4370-62-1
M.F
C29H42O4
M. Wt
454.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coenzyme Q4

CAS Number

4370-62-1

Product Name

Coenzyme Q4

IUPAC Name

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C29H42O4

Molecular Weight

454.6 g/mol

InChI

InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+

InChI Key

XGCJRRDNIMSYNC-INVBOZNNSA-N

SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Isomeric SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C

Focus Areas in Scientific Research:

  • Mitochondrial Function: CoQ4, like CoQ10, is found in the mitochondria, the cell's powerhouse. Research is exploring the role of CoQ4 in mitochondrial function and its potential involvement in various cellular processes.
  • Bioenergetics: Studies are investigating the role of CoQ4 in cellular energy production and its potential effects on bioenergetic pathways [].
  • Antioxidant Activity: Similar to CoQ10, CoQ4 possesses antioxidant properties. Research is ongoing to understand its potential role in protecting cells from oxidative damage [].

Important Note:

  • It is important to note that research on CoQ4 is ongoing and at a relatively early stage compared to CoQ10. More studies are needed to fully understand its potential implications for human health.

Coenzyme Q4, also known as ubiquinone-4, is a member of the ubiquinone family, characterized by its chemical formula C29H42O4C_{29}H_{42}O_{4} and a structure that includes a quinone moiety and four isoprenoid units. It is primarily found in certain bacteria, such as Escherichia coli, and serves essential roles in cellular respiration and energy production by facilitating electron transport within the mitochondrial respiratory chain. Coenzyme Q4 is recognized for its lower hydrophobicity compared to Coenzyme Q10, making it a potential alternative in therapeutic applications where Coenzyme Q10 is ineffective due to its high molecular weight and hydrophobic nature .

, particularly in the electron transport chain. It functions as an electron carrier, shuttling electrons from complexes I and II to complex III. The reduction-oxidation reactions involving Coenzyme Q4 are crucial for ATP production in aerobic respiration. Additionally, Coenzyme Q4 can undergo hydrolysis when conjugated with triphenylphosphonium, resulting in the release of active Coenzyme Q4 within mitochondria .

Biologically, Coenzyme Q4 exhibits antioxidant properties, protecting cells from oxidative stress by neutralizing free radicals. Its ability to substitute for Coenzyme Q10 in deficient cells highlights its functional versatility. Research indicates that Coenzyme Q4 can support mitochondrial function and bioenergetics at lower concentrations than Coenzyme Q10, making it a promising candidate for supplementation in conditions linked to mitochondrial dysfunction, such as heart failure and neurodegenerative diseases .

The synthesis of Coenzyme Q4 can be achieved through various chemical methods. One notable approach involves the use of synthetic pathways that incorporate isoprenoid units into a quinone structure. Recent studies have explored the synthesis of Coenzyme Q4 derivatives designed for targeted delivery to mitochondria, employing triphenylphosphonium as a carrier to enhance cellular uptake. This method allows for effective delivery and subsequent hydrolysis to release active Coenzyme Q4 .

Coenzyme Q4 has several applications in biomedical research and therapeutics:

  • Mitochondrial Studies: It serves as a valuable tool for investigating mitochondrial function and the mechanisms of electron transport.
  • Supplementation: Due to its potential as an alternative to Coenzyme Q10, it may be used in dietary supplements aimed at improving mitochondrial health.
  • Therapeutic Development: Ongoing research aims to develop formulations that utilize Coenzyme Q4 for treating mitochondrial diseases and other disorders associated with oxidative stress .

Studies have shown that Coenzyme Q4 interacts with various cellular components involved in energy metabolism. Its interaction with mitochondrial membranes enhances its bioavailability and efficacy as an electron carrier. Furthermore, research indicates that specific derivatives of Coenzyme Q4 can be effectively targeted to mitochondria, allowing for localized action within cells. These interactions are crucial for understanding how Coenzyme Q4 can be utilized therapeutically .

Coenzyme Q4 is part of a broader class of ubiquinones that includes several other compounds with varying numbers of isoprenoid units. Here are some similar compounds:

Compound NameChemical FormulaIsoprenoid UnitsUnique Features
Coenzyme Q10C59H90O410Most widely studied; high hydrophobicity
Coenzyme Q6C33H50O46Intermediate hydrophobicity; used in some bacteria
Ubiquinone-2C27H42O42Found in some yeast; less effective than CoQ10

Coenzyme Q4's uniqueness lies in its balance of hydrophobicity and functionality, allowing it to serve effectively in both bacterial systems and potential human applications without the drawbacks associated with larger ubiquinones like Coenzyme Q10 .

Molecular Formula and Weight

Coenzyme Q4 is characterized by the molecular formula C29H42O4, representing a complex lipophilic molecule with a molecular weight of 454.64 grams per mole [1] [2]. This compound is catalogued under the Chemical Abstracts Service registry number 4370-62-1 and is assigned PubChem CID 5283545 [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2,3-dimethoxy-5-methyl-6-[(2E,4E)-3,7,11,15-tetramethylhexadeca-2,4-dienyl]cyclohexa-2,5-diene-1,4-dione [4].

Coenzyme Q4 belongs to the ubiquinone family, a group of lipid-soluble benzoquinones that function as essential components in cellular electron transport and energy production processes [2]. The molecular structure comprises 29 carbon atoms, 42 hydrogen atoms, and 4 oxygen atoms, arranged in a configuration that confers specific biochemical and physicochemical properties [1].

PropertyValueReference
Molecular FormulaC29H42O4 [1]
Molecular Weight454.64 g/mol [1] [2]
CAS Number4370-62-1 [1] [9]
PubChem CID5283545 [1]
Chemical ClassUbiquinone (Benzoquinone) [2]

Structural Components

The molecular architecture of Coenzyme Q4 consists of two distinct structural domains that determine its biological functionality and physicochemical characteristics [3] [5]. These components work synergistically to enable the compound's role as a membrane-bound electron carrier and antioxidant [6].

Benzoquinone Ring Moiety

The benzoquinone ring constitutes the redox-active portion of Coenzyme Q4, featuring a 2,3-dimethoxy-5-methyl-1,4-benzoquinone core structure [5] [7]. This aromatic ring system contains two carbonyl groups positioned at the 1 and 4 positions, which are responsible for the compound's electron-accepting and electron-donating capabilities [5]. The ring is further substituted with two methoxy groups (-OCH3) at positions 2 and 3, and a methyl group (-CH3) at position 5 [4] [7].

The benzoquinone moiety serves as the polar head group of the molecule, capable of undergoing reversible reduction to form the corresponding hydroquinone (ubiquinol) form [5] [10]. This redox transformation is fundamental to the compound's biological function in electron transport chains [21]. The quinone ring's electrochemical properties are influenced by the electron-donating methoxy substituents, which modulate the reduction potential and stability of the molecule [5].

Research has demonstrated that the benzoquinone ring maintains structural conservation across all Coenzyme Q species, while the variation in side chain length distinguishes different homologues [3] [19]. The ring structure's design enables specific interactions with enzymatic complexes involved in cellular respiration and energy production [11].

Tetraprenyl Side Chain

The tetraprenyl side chain of Coenzyme Q4 consists of four isoprene units, creating a 20-carbon polyisoprenoid tail with the molecular formula C20H33 [3] [10]. This hydrophobic chain features two double bonds in E,E configuration, specifically located at positions that maintain the extended conformation necessary for membrane integration [4] [6].

The isoprenoid tail serves as a membrane anchor, enabling the molecule to embed within lipid bilayers while positioning the polar benzoquinone head near the aqueous interface [3] [10]. The length of the side chain, comprising four isoprene units, distinguishes Coenzyme Q4 from other ubiquinone homologues such as Coenzyme Q6 (six units) in yeast or Coenzyme Q10 (ten units) in humans [19] [21].

Studies have shown that the tetraprenyl side chain undergoes folding mechanisms that adjust its effective length to optimize interactions with membrane-embedded protein complexes [3]. The hydrophobic nature of this chain, combined with its specific length, determines the compound's membrane localization and lateral diffusion properties within phospholipid bilayers [3] [10].

Structural ComponentDescriptionFormula
Benzoquinone Ring2,3-dimethoxy-5-methyl-1,4-benzoquinoneC8H6O4 (modified)
Tetraprenyl Side Chain20-carbon polyisoprenoid with 4 isoprene unitsC20H33
Methoxy GroupsTwo substituents at positions 2 and 3-OCH3 (×2)
Double BondsE,E configuration in side chainC=C (×2)
Total Isoprene UnitsFour units in side chainC5H8 (×4)

Physicochemical Properties

Solubility and Hydrophobicity Characteristics

Coenzyme Q4 exhibits pronounced hydrophobic characteristics due to its extended polyisoprenoid side chain, resulting in extremely limited water solubility [9] [10]. The compound demonstrates high solubility in organic solvents, with dimethyl sulfoxide providing solubility of 10 milligrams per milliliter (22.00 millimolar), requiring ultrasonic treatment and warming for complete dissolution [9].

The hydrophobicity of Coenzyme Q4 is primarily determined by its 20-carbon isoprenoid tail, which anchors the molecule within the hydrophobic core of lipid bilayers [10]. Research has demonstrated that this amphipathic nature allows the compound to position its polar benzoquinone head group near the aqueous phase while maintaining the hydrophobic tail embedded in the membrane interior [3] [10].

Comparative studies have shown that Coenzyme Q4's reduced hydrophobicity relative to longer-chain homologues like Coenzyme Q10 enhances its cellular uptake and distribution to target membranes [10]. This improved bioavailability stems from the shorter side chain length, which reduces the overall lipophilicity while maintaining membrane association capabilities [10].

The partition coefficient characteristics of Coenzyme Q4 reflect its lipophilic nature, with the compound showing preferential distribution into organic phases over aqueous environments [24]. This property is crucial for its membrane localization and interaction with lipid-embedded enzyme complexes [3].

Redox Properties

The redox properties of Coenzyme Q4 are centered on the benzoquinone ring system, which undergoes reversible two-electron reduction to form the corresponding ubiquinol (hydroquinone) form [5] [18]. This electrochemical transformation is fundamental to the compound's role as an electron carrier in biological systems [10] [21].

The shikimate pathway serves as the fundamental metabolic route connecting carbohydrate metabolism to the biosynthesis of aromatic compounds, including the precursors essential for Coenzyme Q4 synthesis [1] [2]. This seven-step metabolic pathway is found exclusively in bacteria, archaea, fungi, algae, some protozoans, and plants, but is notably absent in animals [2] [3].

The pathway initiates with the condensation of phosphoenolpyruvate derived from glycolysis and erythrose 4-phosphate from the pentose phosphate pathway, catalyzed by 3-deoxy-arabino-heptulosonate-7-phosphate synthase [1] [4]. The subsequent enzymatic cascade involves 3-dehydroquinate synthase, which requires NAD+ as a cofactor, followed by 3-dehydroquinate dehydratase that introduces the first double bond to the aromatic ring [4]. The conversion continues through shikimate dehydrogenase utilizing NADPH to produce shikimate, the pathway's namesake compound [1] [4].

The terminal stages of the shikimate pathway involve shikimate kinase, which catalyzes ATP-dependent phosphorylation requiring divalent cations such as magnesium or manganese [1]. This enzyme belongs to the nucleoside monophosphate kinase family and undergoes massive conformational changes during substrate binding [1]. The pathway culminates with 5-enolpyruvylshikimate-3-phosphate synthase and chorismate synthase, producing chorismate as the branch point for aromatic amino acid biosynthesis and Coenzyme Q4 precursor formation [1] [2].

In the context of Coenzyme Q4 biosynthesis, the shikimate pathway's primary contribution lies in generating chorismate, which serves as the precursor for 4-hydroxybenzoic acid synthesis [5] [6]. This connection represents a critical metabolic link between primary carbohydrate metabolism and specialized lipid biosynthesis pathways [1] [3].

Precursors and Intermediates

4-Hydroxybenzoic Acid Pathway

4-Hydroxybenzoic acid represents the universal aromatic precursor for Coenzyme Q biosynthesis across all domains of life [7] [8]. The biosynthetic routes to this essential intermediate demonstrate remarkable diversity among different organisms, reflecting evolutionary adaptations to specific metabolic requirements [7] [9].

In bacteria, particularly Escherichia coli, 4-hydroxybenzoic acid is synthesized directly from chorismate through the action of chorismate lyase, encoded by the ubiC gene [5] [10]. This enzyme catalyzes the direct conversion of chorismate to 4-hydroxybenzoic acid and pyruvate, representing the most straightforward biosynthetic route [5] [11]. The bacterial system has evolved to minimize metabolic steps while maintaining efficiency in aromatic compound production [10] [12].

Saccharomyces cerevisiae demonstrates dual pathways for 4-hydroxybenzoic acid synthesis [7] [5]. The yeast can produce this compound either directly from chorismate, similar to bacteria, or through tyrosine catabolism [7] [13]. The tyrosine-derived pathway involves a series of enzymatic conversions including aminotransferases Aro8 and Aro9, which interconvert tyrosine and 4-hydroxyphenylpyruvate [7] [14]. The final step requires the aldehyde dehydrogenase Hfd1, which catalyzes the conversion of 4-hydroxybenzaldehyde to 4-hydroxybenzoic acid [7] [8].

Mammalian systems, including humans, rely primarily on tyrosine catabolism for 4-hydroxybenzoic acid production [8] [13]. This pathway involves multiple enzymatic steps with significant redundancy, as evidenced by the identification of up to five aminotransferases capable of catalyzing tyrosine transamination to 4-hydroxyphenylpyruvate [8]. Recent studies have identified 4-hydroxymandelate as an intermediate in this pathway, produced from 4-hydroxyphenylpyruvate by hydroxyphenylpyruvate dioxygenase-like protein [8].

Alternative Precursor Pathways

Beyond the classical 4-hydroxybenzoic acid pathway, several alternative precursor routes have been identified that expand the metabolic flexibility of Coenzyme Q4 biosynthesis [7] [9]. These alternative pathways provide backup mechanisms ensuring continued coenzyme production under various physiological conditions [14] [15].

Para-aminobenzoic acid has emerged as a significant alternate ring precursor in yeast CoQ biosynthesis [7] [16]. Stable isotope labeling experiments demonstrated that yeast cells can efficiently utilize para-aminobenzoic acid as a substitute for 4-hydroxybenzoic acid, particularly under specific growth conditions [7]. This alternative pathway involves the deamination of the amino group followed by hydroxylation at the corresponding position [9].

In plant systems, particularly Arabidopsis thaliana, unique pathways have been discovered that utilize both phenylalanine and tyrosine as independent precursors [17] [18]. The phenylalanine pathway involves deamination by phenylalanine ammonia-lyase followed by hydroxylation through cinnamate 4-hydroxylase to produce para-coumaric acid [17]. This compound then undergoes β-oxidative metabolism, a pathway unique to plants, for conversion to 4-hydroxybenzoic acid [17] [18].

Natural products such as kaempferol have been identified as ring precursors for CoQ biosynthesis in both plants and mammals [7] [9]. These polyphenolic compounds can be metabolically processed to provide aromatic ring structures suitable for incorporation into the coenzyme biosynthetic pathway [7]. The utilization of such natural products demonstrates the metabolic versatility inherent in Coenzyme Q4 biosynthesis [9].

Recent investigations have revealed additional intermediates that can rescue CoQ biosynthesis when the primary pathways are compromised [14] [15]. Compounds such as 4-hydroxyphenylacetaldehyde and 4-hydroxymandelate have been shown to restore CoQ production in mutant strains deficient in early biosynthetic steps [14]. These findings highlight the interconnected nature of aromatic metabolism and the multiple entry points available for coenzyme biosynthesis [15].

Enzymatic Reactions in Biosynthesis

Prenylation Mechanisms

The prenylation step represents a critical juncture in Coenzyme Q4 biosynthesis, where the aromatic head group becomes covalently attached to the hydrophobic polyprenyl tail [19] [20]. This reaction is catalyzed by polyprenyl diphosphate transferases, designated as COQ2 in eukaryotes and UbiA in bacteria [20] [21]. The prenylation mechanism involves the nucleophilic attack of the aromatic substrate on the polyprenyl diphosphate, resulting in the formation of a carbon-carbon bond [20] [22].

The prenylation reaction requires divalent metal ions, typically magnesium, which coordinate with the diphosphate leaving group and facilitate the enzymatic mechanism [19] [21]. The enzyme active site positions both substrates in optimal orientation for nucleophilic substitution, with the phenolic hydroxyl group of 4-hydroxybenzoic acid acting as the nucleophile [20]. This reaction proceeds through an SN1-like mechanism involving a carbocationic intermediate stabilized by the extended π-electron system of the polyprenyl chain [22] [23].

The specificity of prenylation mechanisms varies among species, reflecting the different polyprenyl chain lengths characteristic of each organism's coenzyme [19] [20]. In Escherichia coli, the UbiA enzyme specifically utilizes octaprenyl diphosphate to produce CoQ8, while in humans, COQ2 preferentially incorporates decaprenyl diphosphate for CoQ10 synthesis [21] [10]. The length of the polyprenyl chain is determined by upstream polyprenyl diphosphate synthases, which exhibit species-specific substrate preferences [20] [21].

Recent studies have demonstrated that prenylation enzymes exhibit remarkable substrate promiscuity with respect to aromatic substrates [24]. Functional complementation experiments show that human COQ2 can utilize alternative aromatic precursors beyond 4-hydroxybenzoic acid, including para-aminobenzoic acid and various phenolic compounds [24]. This substrate flexibility provides metabolic backup mechanisms when primary precursor pathways are compromised [20] [24].

Hydroxylation and Methylation Reactions

The post-prenylation modifications of the aromatic ring involve a complex series of hydroxylation and methylation reactions that transform the simple phenolic substrate into the fully substituted benzoquinone structure characteristic of mature Coenzyme Q4 [25] [26]. These modifications follow a precise enzymatic sequence that ensures the correct regioselectivity and stereochemistry of the final product [21] [27].

The COQ4 protein has recently been identified as the enzyme responsible for the critical C1-decarboxylation and hydroxylation steps [25] [28]. This enzyme catalyzes an oxidative decarboxylation reaction that simultaneously removes the carboxyl group and introduces a hydroxyl group at the C1 position [25] [26]. COQ4 contains a canonical zinc-binding motif and requires molecular oxygen for activity, suggesting a mechanism involving zinc coordination of the substrate followed by oxygen-dependent oxidation [25] [27].

The mechanism of COQ4-catalyzed oxidative decarboxylation involves the coordination of the carboxyl and phenolic oxygen atoms in a bidentate fashion to the zinc center [25]. The electron delocalization properties of the C4-hydroxyl group, combined with the Lewis acidic properties of zinc, facilitate the decarboxylation reaction [25]. Unlike classical ortho-decarboxylases, COQ4 can effectively utilize the para-positioned hydroxyl group for substrate activation [25] [27].

Methylation reactions in Coenzyme Q4 biosynthesis are catalyzed by S-adenosylmethionine-dependent methyltransferases [21] [29]. COQ3 catalyzes the O-methylation steps, utilizing S-adenosylmethionine as the methyl donor and requiring zinc ions for optimal activity [21] [30]. COQ5 performs the C2-methylation, also utilizing S-adenosylmethionine and requiring magnesium ions [21] [30]. These methylation reactions follow classical SN2 mechanisms involving nucleophilic attack by the substrate oxygen or carbon on the methyl group of S-adenosylmethionine [29] [31].

The hydroxylation reactions at positions C5 and C6 are catalyzed by COQ6 and COQ7, respectively [21] [9]. COQ6 is a flavin-dependent monooxygenase that utilizes NADPH as an electron donor for the C5-hydroxylation [21] [9]. COQ7 contains a diiron center and utilizes NADH for the C6-hydroxylation, representing a different class of hydroxylase enzymes [21] [9]. The precise timing and coordination of these modifications are controlled by the assembly of the COQ proteins into a functional complex known as the COQ synthome or Complex Q [21] [32].

Species-Specific Biosynthetic Variations

Bacterial Pathways (Escherichia coli)

Escherichia coli represents the paradigmatic bacterial system for understanding Coenzyme Q biosynthesis, with its CoQ8 production pathway serving as a foundation for comparative studies across different organisms [10] [33]. The bacterial system demonstrates remarkable efficiency in coenzyme production through streamlined enzymatic pathways and unique regulatory mechanisms adapted to prokaryotic physiology [10] [12].

The bacterial pathway begins with the direct conversion of chorismate to 4-hydroxybenzoic acid via the UbiC enzyme, a chorismate lyase that eliminates the need for complex aromatic amino acid intermediates [10] [34]. This direct approach contrasts with eukaryotic systems and reflects the bacterial strategy of minimizing metabolic complexity while maintaining biosynthetic efficiency [5] [12]. The UbiA enzyme then catalyzes the prenylation reaction, attaching an octaprenyl chain to produce octaprenyl-4-hydroxybenzoic acid [10] [35].

A unique feature of the Escherichia coli system is the organization of downstream CoQ biosynthetic enzymes into a large soluble complex despite the highly hydrophobic nature of the substrates [33]. This approximately 1 megadalton complex, composed of seven proteins designated UbiE through UbiK, functions in the cytoplasm rather than membrane-associated as might be expected [33]. The complex contains five enzymes that catalyze reactions downstream of octaprenyl-4-hydroxybenzoic acid formation, along with accessory factors UbiJ and UbiK [33] [36].

The bacterial system exhibits sophisticated regulatory mechanisms that respond to oxygen availability [10] [37]. Under aerobic conditions, the standard hydroxylation enzymes UbiB, UbiH, and UbiF catalyze the three hydroxylation reactions necessary for CoQ8 biosynthesis [10] [35]. However, under anaerobic conditions, alternative hydroxylases UbiU and UbiV can replace these oxygen-dependent enzymes [36] [37]. These iron-sulfur cluster-containing proteins represent a unique class of oxygen-independent hydroxylases that utilize prephenate as an organic oxygen donor [37].

The UbiD-UbiX system represents another distinctive feature of bacterial CoQ biosynthesis [26] [33]. UbiD functions as a prenyl-FMN-dependent decarboxylase, while UbiX produces the specialized cofactor prenyl-FMN required for UbiD activity [26]. This system catalyzes the C1-decarboxylation step in bacteria, a reaction that differs mechanistically from the COQ4-catalyzed oxidative decarboxylation found in eukaryotes [25] [26].

Yeast Pathways (Saccharomyces cerevisiae)

Saccharomyces cerevisiae has served as the primary eukaryotic model for elucidating Coenzyme Q biosynthesis, providing crucial insights into the organization and regulation of the pathway in complex cellular environments [13] [32]. The yeast system produces CoQ6, characterized by a hexaprenyl side chain, and demonstrates several unique features that distinguish it from both bacterial and mammalian systems [38] [39].

The formation of a multi-protein complex, termed the COQ synthome, represents a defining characteristic of yeast CoQ biosynthesis [32] [40]. This complex assembles on the matrix side of the mitochondrial inner membrane and contains multiple COQ proteins organized in a highly ordered structure [32] [41]. The assembly process is substrate-dependent, requiring the presence of CoQ intermediates for proper complex formation [42]. COQ4 plays a central organizational role in this complex, acting as a scaffold protein that coordinates the assembly and function of other biosynthetic enzymes [32] [41].

The yeast system demonstrates remarkable flexibility in precursor utilization, capable of synthesizing CoQ6 from multiple aromatic precursors [7] [39]. In addition to the classical 4-hydroxybenzoic acid pathway, yeast can utilize para-aminobenzoic acid as an alternative ring precursor through the action of COQ6, which possesses deaminase activity [7] [43]. This metabolic flexibility provides resilience against perturbations in primary biosynthetic pathways [39] [15].

Regulation of CoQ biosynthesis in yeast involves sophisticated mechanisms responding to respiratory demand and stress conditions [40]. Expression of COQ genes is upregulated during growth on non-fermentable carbon sources, which require functional mitochondrial respiration [38] [40]. Stress conditions, including oxidative stress and nutrient limitation, modulate COQ gene expression through transcription factors such as Msn2/4p, Yap1p, and Hsf1p [40]. Post-transcriptional regulation includes protein import into mitochondria and the assembly of the biosynthetic complex [40].

The discovery of a phosphorylation cycle controlling the final steps of CoQ biosynthesis represents a unique regulatory mechanism in yeast [40]. COQ7 becomes dephosphorylated by the phosphatase Ptc7p when enhanced CoQ biosynthesis is required, increasing the rate of CoQ6 synthesis [40]. COQ8, likely functioning as a kinase, facilitates the formation of an initial pre-complex containing all COQ proteins except COQ7 [40]. This regulatory system allows fine-tuning of coenzyme production in response to cellular energy demands [40].

Plant-Specific Pathways

Plant Coenzyme Q biosynthesis exhibits several distinctive features that reflect the unique metabolic and cellular organization of photosynthetic organisms [17] [44]. Plants typically produce CoQ9 or CoQ10, with the longer polyprenyl chains reflecting their complex membrane systems and specialized metabolic requirements [17] [44]. The plant pathway demonstrates remarkable diversity in precursor utilization and includes novel enzymatic mechanisms not found in other organisms [17] [18].

The most distinctive feature of plant CoQ biosynthesis is the β-oxidative pathway for 4-hydroxybenzoic acid production from phenylalanine [17] [18]. This pathway, unique to plants, involves the deamination of phenylalanine by phenylalanine ammonia-lyase followed by hydroxylation through cinnamate 4-hydroxylase to produce para-coumaric acid [17]. The para-coumaric acid then undergoes β-oxidative shortening to yield 4-hydroxybenzoic acid [18]. This pathway provides plants with metabolic independence from tyrosine-derived precursors and connects CoQ biosynthesis to phenylpropanoid metabolism [17] [18].

Plants demonstrate dual localization of CoQ biosynthetic components, with some enzymes functioning in mitochondria while shikimate pathway enzymes operate in plastids [3] [17]. This compartmentalization requires sophisticated transport mechanisms to coordinate precursor supply with coenzyme assembly [17]. The plastidial localization of aromatic amino acid biosynthesis necessitates transport of precursors across multiple membrane systems to reach the mitochondrial sites of CoQ assembly [3] [17].

A remarkable feature of plant CoQ biosynthesis is the apparent absence of a COQ7 homolog in many plant species [17] [9]. This absence suggests alternative mechanisms for C6-hydroxylation that remain to be fully characterized [17]. Plants may have evolved different enzymatic solutions for this biosynthetic step, possibly utilizing alternative hydroxylase systems or modified reaction sequences [9] [44].

Plant CoQ biosynthesis is subject to complex regulation involving light, metabolic status, and developmental signals [44]. The expression of biosynthetic genes varies among tissues and responds to environmental conditions such as stress and nutrient availability [44]. This regulation reflects the integration of CoQ biosynthesis with broader plant metabolism and the need to coordinate coenzyme production with photosynthetic and respiratory demands [17] [44].

Physical Description

Solid

XLogP3

8.3

Hydrogen Bond Acceptor Count

4

Exact Mass

454.30830982 g/mol

Monoisotopic Mass

454.30830982 g/mol

Heavy Atom Count

33

UNII

I7G555QPVU

Other CAS

4370-62-1

Wikipedia

Coenzyme Q4

Use Classification

Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Ubiquinones [PR0201]

Dates

Last modified: 08-15-2023

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